molecular formula C18H20N2O3 B5571749 N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide

Cat. No.: B5571749
M. Wt: 312.4 g/mol
InChI Key: RHCVXPPRHMHMML-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.14739250 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

The synthesis and characterization of novel aromatic polyimides involved compounds related to N-{4-[acetyl(methyl)amino]phenyl}-2-ethoxybenzamide. These polyimides were synthesized using diamines and dianhydrides through solution polymerization or a two-step procedure involving poly(amic acid) formation followed by cyclodehydration. The resulting polymers exhibited solubility in organic solvents like DMSO and DMF, with degradation temperatures ranging from 240°C to 550°C and specific heat capacities at 300°C varying significantly. This research highlights the material's potential applications in high-performance polymers and coatings due to its thermal stability and solubility characteristics (Butt et al., 2005).

Antioxidant Agents

A study on amino-substituted benzamide derivatives, including compounds structurally related to this compound, assessed their antioxidant capacity. These compounds demonstrated improved antioxidative properties compared to the reference molecule BHT in DPPH and FRAP assays. The trihydroxy derivative showed the most promising antioxidative potential, suggesting these benzamide derivatives could be optimized further for therapeutic applications as antioxidants (Perin et al., 2018).

Electrochemical Oxidation and Antioxidant Activity

The electrochemical oxidation of amino-substituted benzamide derivatives, akin to this compound, was explored to understand their free radical scavenging activity. The study found that the primary amino group in these compounds undergoes pH-dependent oxidation, contributing to their potential as powerful antioxidants. This research indicates the relevance of these compounds in developing new antioxidant drugs or additives (Jovanović et al., 2020).

High-Resolution X-ray Powder Diffraction

A structural analysis of 2-ethoxybenzamide, closely related to this compound, was conducted using high-resolution X-ray powder diffraction. This study revealed a herringbone array of hydrogen-bonded ribbons, highlighting the compound's molecular packing and potential implications for its physical properties and applications in material science (Pagola & Stephens, 2009).

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-23-17-8-6-5-7-16(17)18(22)19-14-9-11-15(12-10-14)20(3)13(2)21/h5-12H,4H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCVXPPRHMHMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.